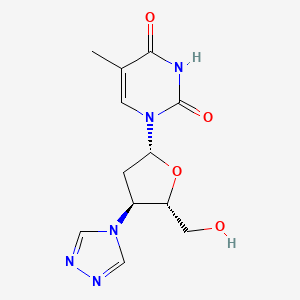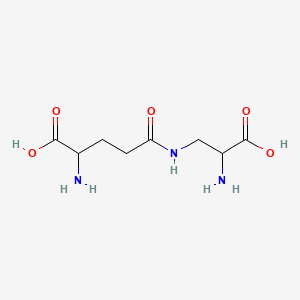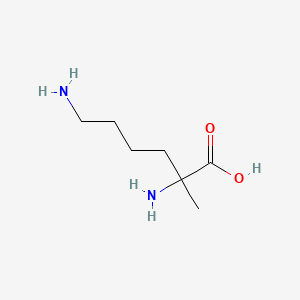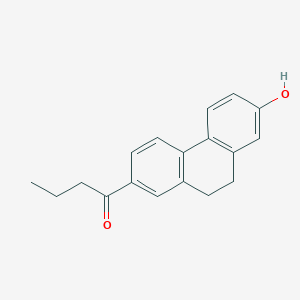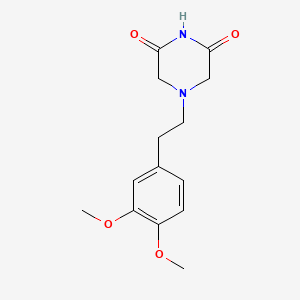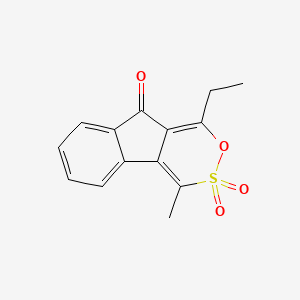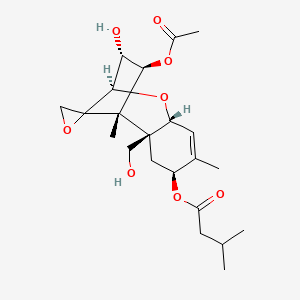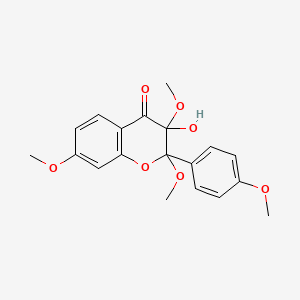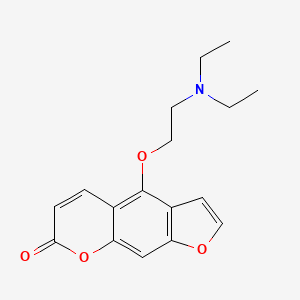
4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core with a diethylaminoethoxy substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one typically involves the reaction of a furochromene derivative with diethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a furochromene derivative with a hydroxyl group, while reduction may produce a dihydrofurochromene compound.
科学的研究の応用
4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one has been explored for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The furochromene core may also play a role in the compound’s overall biological effects.
類似化合物との比較
- 4-(2,3-Dihydroxy-3-methylbutoxy)furo(3,2-g)chromen-7-one
- 7-Amino-4-methylcoumarin
- 2-(Diethylamino)ethanol
Comparison: Compared to similar compounds, 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one is unique due to its specific substituent groups and the resulting chemical and biological properties. Its diethylaminoethoxy group distinguishes it from other furochromenes and coumarins, potentially offering different reactivity and applications.
特性
CAS番号 |
65799-69-1 |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC名 |
4-[2-(diethylamino)ethoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H19NO4/c1-3-18(4-2)8-10-21-17-12-5-6-16(19)22-15(12)11-14-13(17)7-9-20-14/h5-7,9,11H,3-4,8,10H2,1-2H3 |
InChIキー |
YQWYIAAGSFGJFL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


